2-((5-Bromo-3-nitropyridin-2-yl)amino)ethanol
Description
Systematic Nomenclature and Structural Identification
The compound’s systematic IUPAC name is 2-[(5-bromo-3-nitropyridin-2-yl)amino]ethanol , which precisely describes its substituent positions and bonding patterns. Key identifiers include:
| Identifier | Value |
|---|---|
| CAS Registry Number | 1033202-32-2 |
| PubChem CID | 46738793 |
| Molecular Formula | C₇H₈BrN₃O₃ |
| Molecular Weight | 262.06 g/mol |
| SMILES | C1=C(C=NC(=C1N+[O-])NCCO)Br |
| InChIKey | MPSIEXNQZJDIOU-UHFFFAOYSA-N |
The pyridine core is substituted at three positions:
- Position 2 : Ethanolamine group (-NH-CH₂-CH₂-OH)
- Position 3 : Nitro group (-NO₂)
- Position 5 : Bromine atom (-Br).
X-ray crystallography and NMR spectroscopy confirm the planar aromatic pyridine ring with distorted tetrahedral geometry at the ethanolamine nitrogen.
Historical Development in Heterocyclic Chemistry
The synthesis of pyridine derivatives accelerated in the mid-20th century alongside advances in heterocyclic chemistry. The Royal Society of Chemistry’s Heterocyclic and Synthesis Group, established in 1967, played a pivotal role in standardizing methodologies for functionalizing pyridine rings. Early work on nitropyridines, such as the Chichibabin synthesis (1924), provided foundational strategies for introducing nitro groups into pyridine systems.
2-((5-Bromo-3-nitropyridin-2-yl)amino)ethanol emerged as a target compound in the 21st century, driven by demand for multifunctional pyridine-based building blocks. Its synthesis typically involves:
- Nitration : Direct nitration of 5-bromopyridine derivatives using nitric acid in trifluoroacetic anhydride.
- Amination : Nucleophilic substitution at position 2 with ethanolamine under basic conditions.
This compound’s development reflects broader trends in modular heterocyclic synthesis, where regioselective functionalization enables precise control over electronic and steric properties.
Position Within Pyridine Derivative Classification Systems
Pyridine derivatives are classified by:
- Ring size : Six-membered aromatic systems.
- Heteroatom count : One nitrogen atom in the parent ring.
- Substituent types : Electron-withdrawing (e.g., -NO₂, -Br) and donating groups (e.g., -NH-CH₂-CH₂-OH).
This compound falls into two subcategories:
- Nitro-substituted pyridines : Characterized by strong electron-withdrawing effects from the nitro group, which activate the ring for electrophilic substitution at meta and para positions.
- Aminopyridine derivatives : The ethanolamine side chain introduces hydrogen-bonding capacity and chelation potential, making the compound useful in metal-organic frameworks.
The table below contrasts its structural features with related pyridine derivatives:
| Compound | Substituents | Key Applications |
|---|---|---|
| This compound | -Br (C5), -NO₂ (C3), -NH-CH₂-CH₂-OH (C2) | Pharmaceutical intermediates |
| 3-Nitropyridine | -NO₂ (C3) | Ligand synthesis |
| 2-Aminopyridine | -NH₂ (C2) | Coordination chemistry |
| 5-Bromo-2-nitropyridine | -Br (C5), -NO₂ (C2) | Agrochem synthesis |
Properties
IUPAC Name |
2-[(5-bromo-3-nitropyridin-2-yl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O3/c8-5-3-6(11(13)14)7(10-4-5)9-1-2-12/h3-4,12H,1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSIEXNQZJDIOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])NCCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674444 | |
| Record name | 2-[(5-Bromo-3-nitropyridin-2-yl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033202-32-2 | |
| Record name | 2-[(5-Bromo-3-nitropyridin-2-yl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
The presence of these functional groups also suggests that “2-((5-Bromo-3-nitropyridin-2-yl)amino)ethanol” could potentially interact with a variety of biological targets, although the specific targets would depend on the exact context of the biological system .
As for the pharmacokinetics, the compound’s absorption, distribution, metabolism, and excretion (ADME) would likely be influenced by factors such as its size, polarity, and the presence of functional groups. Without specific experimental data, it’s difficult to make precise predictions .
The compound’s action could also be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules or ions in the solution .
Biological Activity
2-((5-Bromo-3-nitropyridin-2-yl)amino)ethanol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound can be characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 232.06 g/mol |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Soluble in polar solvents |
The biological activity of this compound is largely attributed to its structural components, specifically the bromine and nitro groups. These functional groups allow the compound to interact with various biological targets, including enzymes and receptors.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to altered metabolic pathways in cells.
- Receptor Binding : Its structural similarity to known biologically active molecules suggests it may bind to certain receptors, potentially modulating their activity.
Antimicrobial Activity
Nitro-containing compounds like this compound have demonstrated antimicrobial properties. The mechanism involves the reduction of the nitro group, leading to the formation of reactive intermediates that can damage microbial DNA. This mechanism is similar to that observed in other nitro derivatives such as metronidazole, which are effective against various pathogens .
Anti-Proliferative Activity
Research indicates that compounds with similar structures exhibit anti-proliferative effects against cancer cell lines. For instance, studies on related nitro-pyridine derivatives have shown significant inhibition of cell growth in various cancer types, including colorectal (HCT116) and breast (MDA-MB-231) cancer cells .
In one study, derivatives with similar nitro and amino substitutions exhibited IC values ranging from 25 nM to 350 nM against these cell lines, suggesting that modifications to the molecular structure can enhance or reduce potency .
Case Studies and Research Findings
- Study on Structural Analogues : A comparative study evaluated multiple derivatives of pyridine-based compounds. It found that those with a nitro group at the 3-position and amino substitutions had enhanced anti-cancer activities compared to their unsubstituted counterparts .
- Mechanistic Insights : A detailed analysis revealed that the presence of bromine enhances enzyme binding affinity, potentially increasing its effectiveness as an inhibitor in specific biochemical pathways.
- Pharmacological Applications : The compound has been explored as a pharmaceutical intermediate for developing new drugs targeting various diseases due to its unique chemical properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridine Ring
5-Bromo-2-ethylamino-3-nitropyridine (CAS 26820-37-1)
- Structure: Ethylamino (-NHCH2CH3) at position 2.
- Molecular Formula : C7H8BrN3O2 (MW: 262.07 g/mol).
- Key Differences: Replacement of ethanolamine with ethylamine reduces hydrogen-bonding capacity, leading to lower aqueous solubility compared to the target compound. This may affect pharmacokinetic properties in biological systems .
5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine (CAS 155790-01-5)
- Structure: Methylamino (-NHCH3) at position 2 and methyl at position 3.
- Molecular Formula : C8H9BrN3O2 (MW: 276.08 g/mol).
- The methylamino group further reduces polarity .
2-[(5-Bromo-3-nitropyridin-2-yl)oxy]ethan-1-amine Hydrochloride
- Structure: Ether (-O-) linkage instead of amino (-NH-) at position 2.
- Molecular Formula : C7H9BrClN3O3 (MW: 298.53 g/mol).
Functional Group Modifications
Ethyl 2-(5-Bromo-3-nitropyridin-2-yl)acetate (CAS 1211540-74-7)
- Structure : Ester (-COOEt) at position 2.
- Molecular Formula : C10H11BrN2O4 (MW: 319.11 g/mol).
- Key Differences : The ester group introduces lipophilicity, enhancing membrane permeability but reducing water solubility. This modification is common in prodrug design .
5-Bromo-3-nitropicolinonitrile (CAS 573675-25-9)
- Structure : Nitrile (-CN) at position 2.
- Molecular Formula : C7H3BrN4O2 (MW: 259.03 g/mol).
Data Table: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Key Properties |
|---|---|---|---|---|
| Target Compound | C7H9BrN3O3 | 293.07 | -NH-CH2CH2OH | High polarity, moderate solubility in water |
| 5-Bromo-2-ethylamino-3-nitropyridine | C7H8BrN3O2 | 262.07 | -NHCH2CH3 | Lower solubility, increased lipophilicity |
| 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine | C8H9BrN3O2 | 276.08 | -NHCH3, -CH3 (position 4) | Steric hindrance, reduced polarity |
| Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate | C10H11BrN2O4 | 319.11 | -COOEt | Lipophilic, prodrug potential |
| 5-Bromo-3-nitropicolinonitrile | C7H3BrN4O2 | 259.03 | -CN | High reactivity, electron-deficient ring |
Research Findings and Implications
- Reactivity: The nitro and bromo groups on the pyridine ring direct electrophilic substitution to position 4, but the ethanolamine group at position 2 may sterically hinder such reactions .
- Biological Activity: Analogs like TAS-103 () demonstrate that aminoethyl groups can enhance topoisomerase inhibition. The target compound’s ethanolamine moiety may similarly interact with DNA-processing enzymes, though specific studies are lacking .
- Safety Profile: Related compounds (e.g., 1-(2-Amino-6-nitrophenyl)ethanone) lack comprehensive toxicological data, necessitating precautions against inhalation and dermal exposure .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-((5-Bromo-3-nitropyridin-2-yl)amino)ethanol, and how can reaction conditions be optimized?
- Answer : The synthesis typically involves sequential functionalization of pyridine derivatives. A plausible route includes:
Nitration and Bromination : Starting with 2-aminopyridine, nitration introduces the nitro group at position 3, followed by bromination at position 5 using reagents like N-bromosuccinimide (NBS) under catalytic conditions (e.g., FeBr₃) .
Amination : Reacting 5-bromo-3-nitropyridin-2-amine with ethylene oxide or chloroethanol under basic conditions (e.g., NaOH) to introduce the ethanolamine moiety .
- Optimization : Reaction yields can be improved by controlling temperature (e.g., 0–5°C for bromination) and solvent polarity (e.g., DMF for amination). Purity is validated via HPLC and TLC .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should be observed?
- Answer :
- NMR :
- ¹H NMR : Aromatic protons on the pyridine ring appear as doublets (δ 8.5–9.0 ppm). The ethanolamine -NH and -OH protons may show broad peaks at δ 3.5–5.0 ppm .
- ¹³C NMR : The nitro group deshields adjacent carbons (C3: ~145 ppm; C5-Br: ~110 ppm) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 276 (C₇H₈BrN₃O₃⁺) with isotopic patterns indicative of bromine .
- X-ray Crystallography : SHELXL refinement (if crystals are obtained) confirms bond angles and nitro-group orientation .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Answer :
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (e.g., nitro group stability above 150°C).
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor purity via HPLC. Degradation products (e.g., de-brominated or reduced nitro groups) indicate sensitivity to light/moisture .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states for reactions at the bromine site. The LUMO map of the pyridine ring identifies electrophilic centers .
- MD Simulations : Simulate solvation effects (e.g., in DMSO) to predict reaction rates with amines or thiols .
Q. What strategies resolve contradictions in reported melting points or spectroscopic data across studies?
- Answer :
- Cross-Validation : Compare DSC data (melting point) with multiple sources .
- Synchrotron XRD : High-resolution crystallography resolves discrepancies in molecular geometry .
- Isotopic Labeling : Use ¹⁵N-labeled analogs to clarify ambiguous NMR assignments .
Q. How can the compound’s potential as a kinase inhibitor be evaluated in medicinal chemistry?
- Answer :
- In Silico Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). The nitro group may form hydrogen bonds with Lys721 .
- In Vitro Assays : Measure IC₅₀ values in kinase inhibition assays (e.g., using TR-FRET technology). Cytotoxicity is assessed via MTT assays on cancer cell lines .
Q. What crystallographic challenges arise when determining its structure, and how are they addressed?
- Answer :
- Twinned Crystals : Use SHELXD for structure solution and TWINLAW to handle twinning .
- Disorder in the Ethanolamine Moiety : Apply restraints in SHELXL refinement and validate with omit maps .
- ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess positional uncertainty .
Methodological Guidelines
- Synthesis : Prioritize anhydrous conditions for nitration/bromination to avoid side reactions .
- Purification : Use column chromatography (silica gel, eluent: EtOAc/hexane 3:7) followed by recrystallization from ethanol .
- Data Reporting : Include raw diffraction data (CIF files) and NMR spectra (FID files) in supplementary materials for reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
